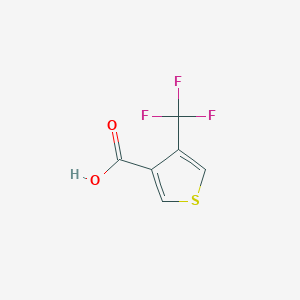
4-(Trifluoromethyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C6H3F3O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group attached to the thiophene ring significantly alters its chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-(methylthio)-1-(trifluoromethyl)benzene with n-butyllithium, followed by treatment with carbon dioxide to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for 4-(Trifluoromethyl)thiophene-3-carboxylic acid often involve large-scale chemical reactions under controlled conditions. These methods may include the use of specialized catalysts and reagents to ensure high yield and purity of the final product. The exact industrial processes can vary depending on the manufacturer and the desired application of the compound.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
4-(Trifluoromethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to increased potency and selectivity in its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 5-(Trifluoromethyl)thiophene-2-carboxylic acid
- 2-(Trifluoromethyl)thiophene-3-carboxylic acid
- 4-(Trifluoromethyl)benzothiophene-3-carboxylic acid
Uniqueness
4-(Trifluoromethyl)thiophene-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the thiophene ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
生物活性
4-(Trifluoromethyl)thiophene-3-carboxylic acid is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides an overview of its biological activities, including antimicrobial and anti-inflammatory effects, as well as its applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a trifluoromethyl group and a carboxylic acid moiety. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the biological activity of compounds by increasing lipophilicity and altering metabolic pathways.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
A recent study synthesized a series of thiophene derivatives, including this compound, to evaluate their efficacy against Leishmania major, the causative agent of leishmaniasis. The structure-activity relationship (SAR) analysis revealed that compounds with similar structures exhibited varying degrees of activity, with some derivatives showing an EC50 as low as 0.09 µM against promastigotes, indicating potent antileishmanial activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Antileishmanial | EC50 = 0.09 µM against L. major |
The biological activity of this compound is hypothesized to stem from its ability to generate reactive oxygen species (ROS), which can lead to cell death in pathogens like L. major while sparing mammalian cells from significant cytotoxicity . This selective toxicity is crucial for developing effective therapeutics.
特性
IUPAC Name |
4-(trifluoromethyl)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)4-2-12-1-3(4)5(10)11/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOPVQRSBFSLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













